Cas no 139924-67-7 (D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)-)

D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)- is a protected derivative of D-cysteine, designed for applications requiring selective deprotection in peptide synthesis and chiral building block preparation. The N-terminal is shielded with a benzyloxycarbonyl (Cbz) group, while the thiol functionality is protected with a trityl (Trt) group, ensuring stability under acidic and basic conditions. This compound is particularly useful in asymmetric synthesis and the construction of complex peptides, where orthogonal protection strategies are critical. Its high purity and defined stereochemistry make it a reliable intermediate for pharmaceutical research and fine chemical production. The protective groups allow controlled reactivity, facilitating sequential modifications.
D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)- structure
139924-67-7 structure
Product name:D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)-
CAS No:139924-67-7
MF:C30H27NO4S
MW:497.60468
CID:1281459
PubChem ID:14352020

D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)-
    • SCHEMBL25430493
    • 139924-67-7
    • EN300-33050607
    • 2-(((Benzyloxy)carbonyl)amino)-3-(tritylthio)propanoic acid
    • (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
    • Inchi: InChI=1S/C30H27NO4S/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)/t27-/m1/s1
    • InChI Key: AXGBGCZDGIBZPI-HHHXNRCGSA-N
    • SMILES: C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Computed Properties

  • Exact Mass: 497.16621
  • Monoisotopic Mass: 497.16607952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 11
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų
  • XLogP3: 6.4

Experimental Properties

  • PSA: 75.63

D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33050607-10.0g
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
139924-67-7 95.0%
10.0g
$2884.0 2025-03-18
Enamine
EN300-33050607-0.1g
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
139924-67-7 95.0%
0.1g
$591.0 2025-03-18
Enamine
EN300-33050607-2.5g
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
139924-67-7 95.0%
2.5g
$1315.0 2025-03-18
Enamine
EN300-33050607-1.0g
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
139924-67-7 95.0%
1.0g
$671.0 2025-03-18
Enamine
EN300-33050607-10g
139924-67-7
10g
$2884.0 2023-09-04
Enamine
EN300-33050607-1g
139924-67-7
1g
$671.0 2023-09-04
Enamine
EN300-33050607-5g
139924-67-7
5g
$1945.0 2023-09-04
Enamine
EN300-33050607-0.5g
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
139924-67-7 95.0%
0.5g
$645.0 2025-03-18
Enamine
EN300-33050607-0.05g
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
139924-67-7 95.0%
0.05g
$563.0 2025-03-18
Enamine
EN300-33050607-0.25g
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
139924-67-7 95.0%
0.25g
$617.0 2025-03-18

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